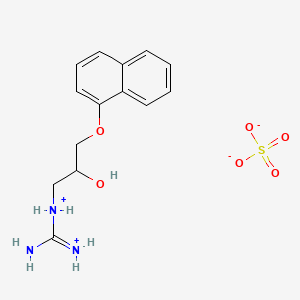![molecular formula C10H13N3O B12818958 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine CAS No. 33235-35-7](/img/structure/B12818958.png)
1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethyl group at the first position, a methoxy group at the sixth position, and an amine group at the second position of the benzimidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzylamine with ethyl formate under acidic conditions to form the benzimidazole core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The methoxy and ethyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
1H-benzo[d]imidazol-2-amine: Lacks the ethyl and methoxy groups, resulting in different biological activities.
6-methoxy-1H-benzo[d]imidazol-2-amine: Similar structure but without the ethyl group, affecting its chemical reactivity and applications.
1-ethyl-1H-benzo[d]imidazol-2-amine: Lacks the methoxy group, leading to variations in its pharmacological properties.
Uniqueness: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and methoxy groups, which enhance its chemical stability, biological activity, and potential therapeutic applications. The combination of these substituents provides a distinct profile compared to other benzimidazole derivatives.
Propiedades
Número CAS |
33235-35-7 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-ethyl-6-methoxybenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-13-9-6-7(14-2)4-5-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12) |
Clave InChI |
ALWWUEXQVJQNTK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)OC)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



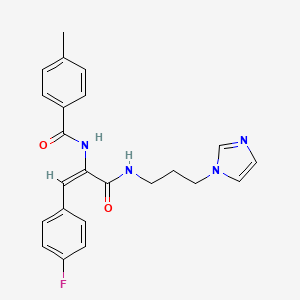
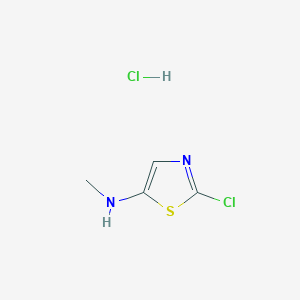
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)

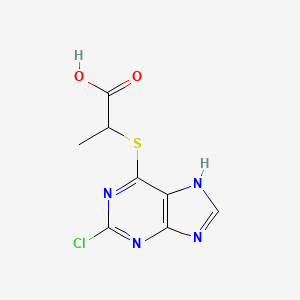
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)


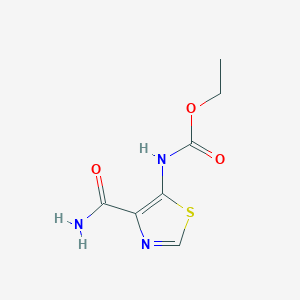
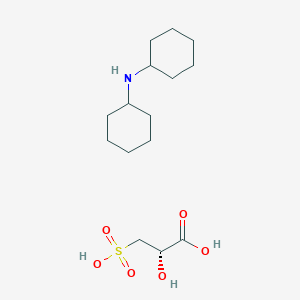
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
